molecular formula C17H26N4O2 B229477 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine

1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine

Cat. No. B229477
M. Wt: 318.4 g/mol
InChI Key: GHTAQAKQABMGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine, also known as MNBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine acts as a selective antagonist at certain receptors in the central nervous system, such as the 5-HT1A receptor and the α2-adrenoceptor. By binding to these receptors, 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine can modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has been found to exhibit interesting biochemical and physiological effects. In animal studies, 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has been found to reduce anxiety-like behavior and increase locomotor activity. 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has also been found to have antidepressant-like effects in animal models of depression. 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has been shown to modulate the release of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine in lab experiments is its selective affinity for certain receptors in the central nervous system, which allows for the study of the function of these receptors. 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine. One direction is the further study of its potential as a drug candidate for the treatment of neurological disorders such as depression and anxiety. Another direction is the study of its potential as a tool for studying the function of certain receptors in the central nervous system. Additionally, the development of new derivatives of 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine with improved selectivity and potency may lead to new insights into the function of these receptors.

Synthesis Methods

The synthesis of 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine involves the reaction of 1-methylpiperazine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine as a white solid with a melting point of 118-120°C. The purity of 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and drug discovery. 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has been found to exhibit selective affinity for certain receptors in the central nervous system, making it a useful tool for studying the function of these receptors. 1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine has also been studied for its potential as a drug candidate for the treatment of various neurological disorders such as depression and anxiety.

properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-methyl-4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C17H26N4O2/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)14-15-2-4-17(5-3-15)21(22)23/h2-5,16H,6-14H2,1H3

InChI Key

GHTAQAKQABMGFL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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